6-Chloro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
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Overview
Description
6-Chloro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound that belongs to the class of benzotriazine derivatives This compound is characterized by the presence of a chloro group, an oxo group, and an amine group attached to a benzotriazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the chlorination of 1-oxo-1lambda~5~,2,4-benzotriazin-3-amine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective introduction of the chloro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The oxo group can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Condensation Reactions: These reactions often require catalysts such as acids or bases and are performed under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
6-Chloro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the oxo and amine groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzotriazin-3-amine: Lacks the chloro and oxo groups, resulting in different chemical properties and reactivity.
6-Bromo-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications.
6-Chloro-1,2,4-benzotriazin-3-amine: Lacks the oxo group, resulting in different chemical behavior.
Uniqueness
6-Chloro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is unique due to the presence of both the chloro and oxo groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wide range of chemical reactions and make it a valuable building block in synthetic chemistry and a potential candidate for various applications in biology, medicine, and industry.
Properties
IUPAC Name |
6-chloro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-4-1-2-6-5(3-4)10-7(9)11-12(6)13/h1-3H,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEDKSIYIKKFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N=[N+]2[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733639 |
Source
|
Record name | 6-Chloro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157283-98-2 |
Source
|
Record name | 6-Chloro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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